Product packaging for Dimethyl 5-sulfoisophthalate sodium salt(Cat. No.:)

Dimethyl 5-sulfoisophthalate sodium salt

Cat. No.: B8796929
M. Wt: 297.24 g/mol
InChI Key: YYYWHHMCKHITRA-UHFFFAOYSA-N
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Description

Historical Context of Research on Sulfonated Isophthalate (B1238265) Derivatives

The study of sulfonated isophthalate derivatives in polymer science has a significant history rooted in the need to modify the properties of synthetic fibers. A pivotal development occurred in 1958 when DuPont synthesized the first cationic dyeable polyester (B1180765) (CDP). mdpi.com This was achieved by incorporating a monomer containing sulfonate groups, sodium dimethyl isophthalate-5-sulfonate, into the conventional polyester structure. mdpi.com Prior to this innovation, polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) were challenging to dye, requiring high temperatures and specific disperse dyes. The introduction of an ionic sulfonate group into the polymer backbone created sites that could readily accept cationic dyes, allowing for dyeing under atmospheric pressure and producing vibrant, long-lasting colors. mdpi.com This breakthrough addressed a major limitation of early polyesters and paved the way for their widespread use in the textile industry. Research has continued to explore the use of related raw materials, such as 5-sulfoisophthalic acid (SIPA), to streamline the manufacturing process and reduce costs. mdpi.com

Significance in Polymer Science and Engineering Applications

The incorporation of Dimethyl 5-sulfoisophthalate sodium salt as a comonomer imparts several desirable properties to polymers, making it significant for a range of engineering applications. Its primary role is to introduce ionic sulfonate groups into the non-ionic polyester backbone, fundamentally altering the material's characteristics.

One of the most important applications is in the production of cationic dyeable polyester (CDP) and nylon fibers. futurefuelcorporation.comgoogle.com The sulfonate group acts as a receptor for cationic dyes, leading to improved dyeability and stain resistance. futurefuelcorporation.com This allows for a broader color palette and more efficient dyeing processes compared to unmodified polyesters. mdpi.com

Beyond textiles, this monomer is crucial for synthesizing waterborne polyesters. futurefuelcorporation.com The hydrophilic nature of the sodium sulfonate group enhances the polymer's ability to be dispersed in water, which is essential for developing environmentally friendly coatings, adhesives, and inks that have low volatile organic compound (VOC) content. nbinno.com The monomer also contributes to improved adhesion and thermal stability in these applications. nbinno.com

More recently, this compound has been investigated as a nucleating agent in biodegradable plastics like poly(lactic acid) (PLA). sigmaaldrich.comresearchandmarkets.com Its presence can significantly improve the crystallization behavior of PLA, which is critical for enhancing its mechanical properties and expanding its use in packaging and other fields. sigmaaldrich.comresearchandmarkets.com

Role as a Functional Monomer in Specialty Polymer Synthesis

This compound serves as a functional or modifying monomer, meaning it is incorporated into a polymer chain to introduce a specific chemical functionality. nbinno.com In this case, the key functional group is the ionic sodium sulfonate (-SO₃⁻Na⁺). During polymerization, typically a polycondensation reaction with diols and other dicarboxylic acids (or their esters), the dimethyl ester groups of the monomer react to become part of the main polymer backbone, leaving the sulfonate group as a pendant side group.

This introduction of ionic groups transforms a non-ionic polymer into an ionomer, a polymer that contains a small amount of ionic groups in its repeat units. This transformation has profound effects on the polymer's morphology and properties. The ionic groups tend to aggregate, forming ionic clusters within the non-polar polymer matrix, which can influence the material's mechanical, thermal, and solution properties.

The versatility of this monomer allows for the fine-tuning of polymer attributes. nbinno.com For instance, it is used to produce water-soluble polymeric surfactants. sigmaaldrich.comchemicalbook.com In another application, it was used to synthesize a series of UV-curable oligomers for potential use in redox flow batteries. researchgate.net Research demonstrated that as the concentration of the monomer increased, the molecular weight and ion-exchange capacity of the resulting polymers could be systematically controlled, as detailed in the table below. researchgate.net

Research Findings: Synthesis of Copolymers with this compound (DMSIP) researchgate.net
PropertyRange of Values Observed
Number-Average Molecular Weight (Mn)1,360–2,856 g/mol
Water Uptake13%–30%
Swelling Ratios7%–15%
Ion-Exchange Capacities0.7–0.9 meq/g

This ability to precisely engineer polymer properties makes this compound an indispensable building block in the development of high-performance and specialty polymers for advanced materials applications. nbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10NaO7S B8796929 Dimethyl 5-sulfoisophthalate sodium salt

Properties

Molecular Formula

C10H10NaO7S

Molecular Weight

297.24 g/mol

InChI

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);

InChI Key

YYYWHHMCKHITRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)OC.[Na]

Origin of Product

United States

Synthesis and Derivatization Methodologies for Dimethyl 5 Sulfoisophthalate Sodium Salt

Synthetic Pathways for Dimethyl 5-sulfoisophthalate Sodium Salt Production

The industrial production of this compound primarily involves the sulfonation of isophthalic acid, followed by neutralization and esterification. While the order of these steps can be varied, a common pathway begins with sulfonation.

The synthesis process can be broken down into three core stages: sulfonation, neutralization, and esterification.

Sulfonation: Isophthalic acid is sulfonated using a strong sulfonating agent. Typically, fuming sulfuric acid (oleum) or sulfur trioxide is used. google.comgoogle.com The reaction involves heating a mixture of isophthalic acid and oleum (B3057394). google.comguidechem.com The sulfonic acid group (-SO₃H) is directed to the 5-position of the isophthalic acid ring.

Neutralization: The resulting 5-sulfoisophthalic acid is then neutralized. An alkali, such as sodium hydroxide (B78521) or sodium carbonate, is added to the cooled reaction mixture to form the monosodium salt of 5-sulfoisophthalic acid. guidechem.com This step is critical for producing the salt form of the compound.

Esterification: The final step is the esterification of the two carboxylic acid groups. The 5-sulfoisophthalic acid monosodium salt is reacted with methanol (B129727), typically in the presence of an acid catalyst, to form the dimethyl ester. google.com This reaction yields the target molecule, this compound. sues.edu.cn

An alternative route involves the esterification of 5-sulfoisophthalic acid first, followed by neutralization to obtain the final product. google.com

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters that are controlled during the sulfonation step include temperature, reaction time, and reactant molar ratios. Research and patents describe specific conditions for improving the process. For instance, the sulfonation of isophthalic acid with fuming sulfuric acid is often conducted at temperatures between 150-200°C for 5 to 10 hours. guidechem.com The preferred molar ratio of isophthalic acid to oleum is typically around 1:1 to 1:1.5. guidechem.com

Yield enhancement strategies focus on the purification of the intermediate and final products. After sulfonation and neutralization, the crude product is often subjected to several purification steps:

Centrifugation: To separate the solid product from the reaction mother liquor. guidechem.com

Washing: The product cake is washed, sometimes with acetic acid or water, to remove impurities like residual sulfuric acid. google.com

Recrystallization or Hot-Melting: Further purification can be achieved by recrystallizing the product from a suitable solvent or through a hot-melt process to obtain a higher purity finished product. google.comguidechem.com

Spray Drying: This technique can be used as an efficient method to isolate the final product, yielding a fine powder with high purity, achieving yields of 95-98%. google.comgoogle.com

ParameterOptimized ConditionSource
Sulfonation Reactants Isophthalic acid and fuming sulfuric acid guidechem.com
Molar Ratio (Acid:Oleum) 1 : (1 - 1.5) guidechem.com
Sulfonation Temperature 150 - 200 °C guidechem.com
Sulfonation Time 5 - 10 hours guidechem.com
Neutralizing Agent Sodium hydroxide, Sodium carbonate guidechem.com
Purification Methods Centrifugation, Washing, Recrystallization, Spray Drying google.comguidechem.com
Typical Yield 95 - 98% google.com

Synthesis of Functional Derivatives Incorporating this compound Moieties

The unique structure of this compound, containing both ester and ionic sulfonate groups, makes it a valuable monomer for creating functional polymers and other advanced materials.

While not a primary application, the anionic component of this compound can be used to synthesize novel ionic liquids. This is achieved through a metathesis reaction, also known as an anion exchange reaction. In this process, the sodium cation (Na⁺) is exchanged for a larger, asymmetric organic cation, such as an imidazolium (B1220033) or phosphonium (B103445) ion.

A general protocol for this synthesis involves:

Dissolving this compound in a suitable solvent, such as water or a polar organic solvent.

Adding a salt containing the desired organic cation and a halide anion (e.g., 1-butyl-3-methylimidazolium chloride).

The metathesis reaction proceeds, driven by the precipitation of the inorganic salt byproduct (e.g., sodium chloride) from the reaction medium.

After filtering off the precipitate, the solvent is removed to yield the ionic liquid, which incorporates the 5-(dimethoxycarbonyl)benzenesulfonate anion. rsc.org

This method allows for the creation of task-specific ionic liquids where the properties can be tuned by altering the structure of the organic cation.

A significant application of this compound is its use as a comonomer in polycondensation reactions to produce oligomers and prepolymers. These materials are precursors for various functional polymers, including specialty polyesters and polyurethanes. nbinno.comresearchgate.net

The synthesis is typically achieved through a transesterification reaction. This compound is reacted with a diol, such as diethylene glycol (DEG) or polyethylene (B3416737) glycol (PEG), at elevated temperatures in the presence of a catalyst like zinc acetate. researchgate.netresearchgate.net During this reaction, methanol is eliminated, and the sulfoisophthalate moiety is incorporated into the growing polymer chain. guidechem.com

For example, UV-curable oligomers have been synthesized via condensation reaction of this compound with diethylene glycol and maleic or phthalic anhydride. researchgate.net The properties of the resulting oligomers are directly influenced by the concentration of the incorporated salt.

PropertyRange of ValuesSource
Number-Average Molecular Weight (Mn) 1,360 – 2,856 g/mol researchgate.net
Water Uptake 13% – 30% researchgate.net
Swelling Ratio 7% – 15% researchgate.net
Ion-Exchange Capacity (IEC) 0.7 – 0.9 meq/g researchgate.net

These sulfonated oligomers and prepolymers are used to produce materials with enhanced hydrophilicity, dyeability, and ion-exchange capabilities, making them suitable for applications such as water-soluble coatings, fibers with improved dye affinity, and membranes for batteries. nbinno.comresearchgate.net

Advanced Material Applications and Performance Investigations of Dimethyl 5 Sulfoisophthalate Sodium Salt Derived Systems

Role as Nucleating Agent in Polymer Crystallization

Dimethyl 5-sulfoisophthalate sodium salt (often abbreviated as SSIPA or SIPM) is utilized as an effective nucleating agent, particularly in polyesters like poly(lactic acid) (PLA), to modify their crystallization behavior. The incorporation of this additive addresses inherent limitations in certain polymers, such as slow crystallization rates, which can impact their processing and final mechanical properties.

Crystallization Kinetics and Morphology Control

Table 1: Effect of SSIPA on Isothermal Crystallization of PLA L105 at 135°C

Sample Half-Time of Crystallization (t1/2), min
Neat PLA L105 4.88

This table presents data derived from research on the nucleating effects of SSIPA on poly(lactic acid). researchgate.net

Impact on Spherulite Formation and Nucleus Density

The morphological impact of this compound is clearly observed in the formation of spherulites—the spherical semi-crystalline structures common in many polymers. By acting as a nucleating agent, it substantially increases the density of nuclei throughout the polymer melt. researchgate.netnih.gov This higher nucleus density leads to the formation of a greater number of smaller spherulites, as opposed to the fewer, larger spherulites that form in the absence of a nucleating agent. researchgate.net

This modification of the spherulitic structure has direct consequences for the material's properties. A finer crystalline morphology generally results in improved clarity and mechanical performance. Research on PLA demonstrated that the addition of SSIPA led to a significant increase in nucleus density and a corresponding reduction in spherulite size. researchgate.net This controlled morphology is essential for applications where properties like transparency and strength are paramount.

Functional Polymers for Specialized Applications

The incorporation of this compound into polymer backbones is a key strategy for creating functional polymers with specialized properties. The presence of the ionic sulfonate group imparts unique characteristics that are leveraged in advanced applications, from energy storage to textiles.

Ion-Exchange Membranes for Electrochemical Devices (e.g., Redox Flow Batteries)

In the field of electrochemical devices, particularly redox flow batteries (RFBs), ion-exchange membranes are critical components that facilitate the transport of ions while preventing the cross-mixing of redox-active species. nih.gov this compound is used to synthesize sulfonated polymers that can be fabricated into such membranes.

Oligomers synthesized via condensation reaction of this salt with other monomers, such as diethylene glycol, can be cured to form membranes suitable for RFB applications. researchgate.net These membranes exhibit the necessary properties for efficient battery operation, including controlled water uptake, specific ion-exchange capacities (IEC), and low area resistance. The IEC, a measure of the membrane's ion transport capability, typically falls within the range of 0.7 to 0.9 meq/g for these systems. researchgate.net

Table 2: Properties of Ion-Exchange Membranes Derived from this compound

Property Value Range
Water Uptake 13% - 30%
Swelling Ratio 7% - 15%

This table summarizes the characteristic properties of membranes synthesized for potential use in redox flow batteries. researchgate.net

Textile Fibers with Enhanced Dyeability Characteristics

Standard polyester (B1180765), such as poly(ethylene terephthalate) (PET), is hydrophobic and highly crystalline, making it difficult to dye without high temperatures or the use of environmentally unfavorable carriers. mdpi.comijsr.net this compound is widely used as a third monomer in the polymerization of PET to create cationic dyeable polyester (CDP). mdpi.comxuyechem.commade-in-china.comsundow.comlyanchemicals.com

The incorporation of the sulfonate group (-SO3Na) into the polyester chain introduces anionic sites. xuyechem.com These sites have a strong affinity for cationic (basic) dyes, enabling an ion-exchange mechanism for dyeing. google.comfibre2fashion.com This modification allows the fiber to be dyed to deep, vibrant colors with high color fastness. xuyechem.com Furthermore, this chemical modification can lower the glass transition temperature of the polyester, allowing dyeing to occur at lower temperatures (e.g., 90°C) compared to the standard process that requires temperatures above 100°C. researchgate.netresearchgate.net This results in significant energy savings and a more environmentally friendly dyeing process. ijsr.net The resulting fabrics also exhibit improved properties such as better moisture absorption and resistance to pilling. xuyechem.com

Water-Dispersible and Self-Emulsifying Polymer Systems

The ionic nature of the sulfonate group in this compound is also exploited to create water-dispersible and self-emulsifying polymers. By incorporating this monomer into a polyester backbone, the resulting copolymer gains hydrophilic characteristics. This allows the polymer to form stable dispersions or emulsions in water without the need for external surfactants.

This property is particularly useful in the formulation of coatings, adhesives, and sizes. For example, a series of water-soluble polymeric surfactants has been produced by reacting this compound with polyethylene (B3416737) glycol (PEG). researchgate.netsigmaaldrich.com These polymer systems exhibit excellent dispersant properties and have been identified for use as leveling agents in disperse dyeing processes. researchgate.net

Antimicrobial Polymer Blends and Coatings via Ionic Liquid Derivatives

The incorporation of ionic liquid (IL) derivatives of this compound into polymer matrices has been explored as a promising avenue for creating materials with inherent antimicrobial properties. These materials are of significant interest for applications where preventing microbial growth is crucial. Research has focused on blending these functionalized ionic liquids with common polymers and evaluating their efficacy against various bacterial strains.

A notable example involves the synthesis of the ionic liquid 1-hexadecyl-3-methyl imidazolium (B1220033) 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP). This IL was subsequently blended with Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS) at different concentrations (1%, 5%, and 10% by weight) to produce antimicrobial polymer blends. researchgate.netnih.gov The antimicrobial activity of these blends was assessed using the agar diffusion method, which measures the zone of inhibition around the material where bacterial growth is prevented.

The results of these studies indicate that the effectiveness of the antimicrobial agent is dependent on the type of bacteria and the concentration of the ionic liquid within the polymer blend. Specifically, both PVC/IL and SEBS/IL blends demonstrated significant activity against Staphylococcus epidermidis, a common bacterium found on the skin. researchgate.netnih.gov Even at a low concentration of 1%, the blends were effective against this Gram-positive bacterium. researchgate.netnih.gov In contrast, the activity against Escherichia coli, a Gram-negative bacterium, was observed to be lower. researchgate.netnih.gov This difference in efficacy is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria.

The mechanism behind the antimicrobial action of these imidazolium-based ionic liquids is believed to involve the interaction of the long alkyl chains of the cation with the bacterial cell membrane. researchgate.net This interaction can disrupt the membrane's permeability, leading to cell death. researchgate.net Furthermore, studies have shown a dose-dependent release of the ionic liquid from the polymer blends, which is a critical factor for sustained antimicrobial performance. researchgate.netnih.gov These findings highlight the potential of using this compound-derived ionic liquids to create advanced antimicrobial polymer systems for a variety of applications.

Antimicrobial Activity of Polymer/Ionic Liquid Blends

Polymer Blend Ionic Liquid Concentration Bacterial Strain Inhibition Zone (mm)
PVC/HdmimDMSIP 1% Staphylococcus epidermidis Active
PVC/HdmimDMSIP 5% Staphylococcus epidermidis Active
PVC/HdmimDMSIP 10% Staphylococcus epidermidis Active
SEBS/HdmimDMSIP 1% Staphylococcus epidermidis Active
SEBS/HdmimDMSIP 5% Staphylococcus epidermidis Active
SEBS/HdmimDMSIP 10% Staphylococcus epidermidis Active
PVC/HdmimDMSIP 1% Escherichia coli Lower Activity
SEBS/HdmimDMSIP 1% Escherichia coli Lower Activity

Structure-Property Relationships in Materials Derived from this compound

The incorporation of this compound (SIP) or its derivatives as a comonomer in polyesters establishes a clear and predictable relationship between the chemical structure and the resulting material properties. The bulky and ionic nature of the sulfonate group disrupts the regularity of the polymer chains, which in turn influences key thermal and physical characteristics of the material.

One of the most significant effects of introducing SIP into a polyester backbone, such as Poly(ethylene terephthalate) (PET), is the alteration of its crystalline structure. The presence of the sulfonate groups hinders the ability of the polymer chains to pack into a highly ordered crystalline lattice. This results in a lower degree of crystallinity in the modified polyesters compared to conventional PET. researchgate.netresearchgate.net This reduction in crystallinity has a direct impact on the material's thermal properties. Specifically, the melting temperature (T_m) of the copolyester decreases as the content of the sulfonated comonomer increases. mdpi.com

The glass transition temperature (T_g), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is also influenced by the incorporation of SIP. In some studies, it has been observed that the T_g of copolyesters increases with a higher content of the sulfonated unit. This can be attributed to the ionic interactions and the bulky nature of the sulfonate groups, which restrict the segmental motion of the polymer chains. However, other research has indicated that for certain copolyesters, a higher content of SIP can lead to a lower glass transition temperature. researchgate.netresearchgate.net This highlights the complex interplay of factors, including the specific composition of the copolyester, that determine the final properties.

The modification of polyesters with SIP also has a pronounced effect on their interaction with water and dyes. The hydrophilic nature of the sulfonate groups enhances the hydrophilicity of the resulting copolyester. scispace.com This improved affinity for water can be beneficial in applications requiring better moisture management. Furthermore, the ionic sulfonate groups act as dyeing sites for cationic dyes, significantly improving the dyeability of the polyester fibers. researchgate.netresearchgate.net This allows for vibrant and long-lasting colors to be achieved at lower dyeing temperatures compared to unmodified PET. researchgate.netresearchgate.net

The relationship between the concentration of the sulfonated comonomer and the material's properties allows for the tailoring of polyesters for specific applications. By carefully controlling the amount of this compound incorporated into the polymer, it is possible to engineer materials with a desired balance of thermal stability, crystallinity, and surface properties.

Effect of Sulfonated Comonomer Content on Polyester Properties

Property Low Sulfonated Comonomer Content High Sulfonated Comonomer Content
Crystallinity Higher Lower
Melting Temperature (T_m) Higher Lower
Glass Transition Temperature (T_g) Can be lower or higher depending on the system Can be higher or lower depending on the system
Hydrophilicity Lower Higher
Cationic Dyeability Lower Higher

An in-depth analysis of this compound systems relies on a suite of sophisticated analytical techniques to elucidate their structure, thermal properties, and morphology. This article explores the key spectroscopic and thermal analysis methods employed in the research and characterization of materials incorporating this important chemical compound.

Degradation and Environmental Considerations in Polymer Research Derived from Dimethyl 5 Sulfoisophthalate Sodium Salt

Hydrolytic Degradation Mechanisms of Derived Polymers

The introduction of sulfonated isophthalate (B1238265) (SIP) moieties into polyester (B1180765) backbones, such as in poly(butylene terephthalate) (PBT), has been shown to increase the rate of hydrolysis compared to their non-sulfonated counterparts. researchgate.netunibo.it This accelerated degradation is attributed to the hydrophilic nature of the sulfonate groups, which can attract and hold water molecules within the polymer matrix. researchgate.net This increased water uptake, particularly in the amorphous regions of the polymer, makes the ester bonds more accessible for hydrolysis. shu.ac.uk The ionic groups can form "multiplets," which are aggregates of ionic moieties. These multiplets can further aggregate into "clusters," creating a phase of restricted mobility that could theoretically enhance hydrolytic stability. nih.gov However, experimental evidence in some systems suggests that the presence of these ionic multiplets enhances water imbibition and may exert a medium effect that facilitates the hydrolysis of nearby ester groups. researchgate.netunibo.it

The mechanism of hydrolysis in these polyesters generally proceeds through the scission of the ester backbone, a reaction that can be catalyzed by both acidic and basic conditions. shu.ac.uk The presence of carboxylic acid end groups, which can be formed during hydrolysis, can have an autocatalytic effect, further accelerating the degradation process. nih.gov Conversely, synthesizing these copolyesters with an excess of diols to ensure hydroxyl end groups can enhance hydrolytic stability. nih.gov

The structure of the diol component in sulfonated copolyesters also plays a significant role in their hydrolytic stability. Research on copolyesters based on 2,5-furandicarboxylic acid and 5-sulfoisophthalic acid has shown that hydrolytic stability increases with the chain length of the alkyl diol unit. nih.gov Interestingly, copolyesters containing ether diol units have demonstrated generally higher hydrolytic stability, which is contrary to some findings where the more hydrophobic nature of alkyl diol-containing polyesters led to greater stability. nih.gov The enhanced stability in the case of ether diols in this specific study was also attributed to the formation of ionic clusters that restrict the mobility within the polymer mass. nih.gov

The table below summarizes the effect of diol structure on the hydrolytic stability of certain copolyesters.

Diol TypeEffect on Hydrolytic StabilityReference
Alkyl DiolStability increases with chain length nih.gov
Ether DiolGenerally higher stability compared to some alkyl diols nih.gov

It is important to note that the hydrolysis of the sulfonate ester group itself is a subject of ongoing research, with mechanisms potentially proceeding through stepwise addition-elimination or concerted pathways. nih.govacs.orgresearchgate.net However, in the context of polyester degradation, the primary focus is typically on the cleavage of the ester linkages in the polymer backbone.

Biodegradation Pathways and Rates of Ionomers

The biodegradation of ionomers derived from Dimethyl 5-sulfoisophthalate sodium salt is primarily driven by microbial and enzymatic action. nih.govsci-hub.cat The presence of aromatic structures and ionic groups within the polymer chain significantly influences the susceptibility of these materials to biological degradation. nih.gov While aromatic polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) are generally resistant to microbial attack, the introduction of aliphatic segments and ionic groups can enhance biodegradability. nih.gov

Enzymatic hydrolysis is a key pathway for the biodegradation of these sulfonated polyesters. Enzymes such as cutinases have been shown to effectively hydrolyze water-dispersed polyesters containing sulfonate groups. nih.govresearchgate.net The rate of this enzymatic hydrolysis is influenced by the content of the sulfonate groups. nih.gov Studies on water-dispersed polyesters (WPETs) with varying sulfonate content revealed that a higher concentration of -SO3- groups can lead to a slower hydrolysis rate. nih.gov This is because the hydrolysis process releases sodium 5-sulfoisophthalic acid (SSIPA), which can have an inhibitory effect on the activity of the cutinase enzyme. nih.gov

The general mechanism of biodegradation for aliphatic-aromatic co-polyesters involves several stages. nih.govmdpi.com Initially, microorganisms adhere to the polymer surface and secrete extracellular enzymes. mdpi.com These enzymes, such as hydrolases, break down the polymer chains into smaller oligomers and monomers through the cleavage of ester bonds. uni-greifswald.de These smaller molecules can then be assimilated by the microorganisms and ultimately mineralized into carbon dioxide, water, and biomass. nih.gov

The table below presents findings on the enzymatic degradation of polyesters containing sulfonate groups.

EnzymePolymer SystemKey FindingsReference(s)
CutinaseWater-dispersed polyester (WPET)Higher sulfonate content leads to slower hydrolysis due to enzyme inhibition by released SSIPA. nih.gov
Cutinase 1 from Thermobifida cellulosilyticaCopolyesters of 5-sulfoisophthalic acid and 2,5-furandicarboxylic acidLimited cleavage of ester bonds near the ionic sulfonate monomer. researchgate.net
Pseudomonas pseudoalcaligenes esterase (PpEst)Ionic phthalic polyestersIncreased water solubility and hydrophilicity enhance hydrolysis. researchgate.net

The development of biodegradable plastics is a significant application for this compound, as its incorporation can improve properties like dyeability while also influencing the material's end-of-life characteristics. researchandmarkets.com

Environmental Stability and Longevity of Functional Materials

The environmental stability and longevity of functional materials derived from this compound are critical for their intended applications. The incorporation of sulfonate groups is a key strategy to enhance the thermal and salt tolerance of polymers, particularly in harsh environments. earthdoc.org For instance, in polymer flooding applications for enhanced oil recovery, sulfonated polymers exhibit improved stability at high temperatures and in high salinity conditions compared to standard polyacrylamides. earthdoc.orgeor-alliance.com

However, the presence of the sulfonate group can also introduce vulnerabilities. The electron-withdrawing nature of the sulfonic acid group, when attached directly to an aromatic ring, can increase the susceptibility of neighboring ether linkages to hydrolysis. researchgate.net This can be a degradation pathway in certain applications, such as proton-exchange membranes for fuel cells, where the long-term chemical stability of the polymer is paramount. researchgate.net

The environmental fate of sulfonated polymers is an area of ongoing research. While some sulfonated compounds are known to be persistent, the biodegradability of certain sulfonated polyesters suggests that they may not accumulate in the environment to the same extent as their non-degradable counterparts. nih.govnih.gov The mobility of these polymers in soil and water is likely to be high due to their water solubility, which could influence their environmental distribution and bioavailability. mubychem.com

The table below provides a summary of the stability aspects of polymers containing this compound.

Application AreaEffect of Sulfonate Group on StabilityReference(s)
Enhanced Oil RecoveryImproved thermal and salt tolerance. earthdoc.orgeor-alliance.com
Proton-Exchange MembranesCan increase susceptibility of ether linkages to hydrolysis. researchgate.net
Cationic Dyeable PolyestersDecreased thermal and hydrolytic stability compared to PET. researchgate.net

Ultimately, the design of environmentally stable and long-lasting functional materials from this compound requires a thorough understanding of these degradation mechanisms to tailor the polymer structure for a specific balance of performance and environmental compatibility.

Emerging Research Frontiers and Future Perspectives for Dimethyl 5 Sulfoisophthalate Sodium Salt

Novel Synthesis Routes and Green Chemistry Approaches

The traditional use of Dimethyl 5-sulfoisophthalate sodium salt in the production of cationic dyeable polyester (B1180765) involves a transesterification reaction with glycols, which generates methanol (B129727) as a byproduct. researchgate.net While effective, this process presents environmental and safety considerations associated with the use and disposal of methanol. In line with the principles of green chemistry, research has explored alternative pathways that mitigate these issues.

A significant advancement is the direct use of 5-sulfoisophthalic acid salts (like the monosodium salt, HSIPA) as a substitute for the dimethyl ester form (SIPM). google.com This approach offers several advantages from a green chemistry perspective:

Elimination of a Process Step: It circumvents the need for the esterification of 5-sulfoisophthalic acid to produce SIPM, reducing energy consumption and process complexity. google.com

Byproduct Elimination: This route avoids the generation of flammable and volatile methanol during the subsequent polymerization process. google.com

Reduced Raw Material Constraints: The need to vigorously dry the process intermediate is eliminated, streamlining the manufacturing workflow. google.com

This shift represents a move towards a more sustainable and cost-effective production of sulfonated polyesters, reducing both environmental impact and operational hazards.

AspectTraditional Route (Using SIPM)Green Chemistry Approach (Using HSIPA Salts)
Key MonomerThis compound (SIPM)5-sulfoisophthalic acid, monosodium salt (HSIPA)
Initial Polymerization StepTransesterification with glycolDirect esterification/polycondensation
Key ByproductMethanolNone (Water)
Green Chemistry AdvantageEstablished processEliminates flammable byproduct, reduces process steps, lowers cost google.com

Advanced Applications in Smart Materials and Nanotechnology

The incorporation of the ionic sulfo group from SIPM into polymer backbones is a key strategy for developing advanced materials with tailored functionalities at the nanoscale. The inherent ability of these ionic groups to self-assemble in aqueous media allows for the creation of precisely controlled nanostructures.

Research has demonstrated that water-dispersible polyester resins derived from SIPM can form stable, nano-sized colloidal dispersions without the need for external surfactants. chemrxiv.org By carefully controlling the concentration of SIPM and other diols in the polymer recipe, it is possible to produce particles with predictable sizes ranging from 5 to 150 nanometers. chemrxiv.org This control over nanoparticle size is fundamental for applications in advanced coatings, inks, and adhesives where particle characteristics dictate performance. chemrxiv.org

Furthermore, the sulfonate group's functionality is being explored in the context of "smart" materials:

Stimuli-Responsive Surfaces: Sulfonated polymers exhibit reduced adhesion to biological fluids, a property that can be leveraged for medical devices like syringes and dialysis equipment to improve biocompatibility. researchgate.net

Nanocarrier Systems: The principles used to create sulfonated polystyrene nanoparticles as effective carriers for surfactants in enhanced oil recovery can be applied to SIPM-modified polyesters. mdpi.com The ionic groups help stabilize the nanoparticle suspension and control the release of active agents. mdpi.com

Chromic Materials: The integration of responsive chromophores into polymer nanofibers is a pathway to creating materials for sensors, smart clothing, and anti-counterfeiting. acs.org Polyesters modified with SIPM provide a versatile backbone for attaching such functional groups.

Application AreaRole of SIPM/Sulfonate GroupResulting Property/FunctionReference
NanotechnologyProvides ionic centers for self-assembly in waterFormation of stable, surfactant-free nanoparticles with controlled size (5-150 nm) chemrxiv.org
Smart Medical DevicesIncreases hydrophilicity and creates an ionic surfaceReduced adhesion to biological fluids, improving biocompatibility researchgate.net
Advanced Coatings/InksEnables the formation of stable colloidal dispersionsImproved formulation stability and performance without external surfactants chemrxiv.org
Potential NanocarriersStabilizes nanoparticle suspensions via electrostatic repulsionControlled transport and delivery of active molecules mdpi.com

Integration in Sustainable Polymer Systems and Circular Economy Initiatives

This compound is playing a pivotal role in designing polymers that are compatible with a circular economy, either by enhancing the properties of biodegradable materials or by enabling the chemical recycling of existing plastic waste.

A key application is its use as a nucleating agent in Poly(lactic acid) (PLA), a prominent biodegradable polymer. sigmaaldrich.com The incorporation of SIPM significantly improves the crystallization behavior of PLA, leading to enhanced mechanical properties and expanding its use in sustainable packaging and medical applications. google.comsigmaaldrich.com Moreover, SIPM is integral to creating biodegradable polyester ionomers designed for compostable products, contributing to systems that close the nutrient loop by returning organic matter to the soil. sigmaaldrich.comgoogle.comyoutube.com

Perhaps the most impactful application in the circular economy is the chemical recycling of post-consumer Poly(ethylene terephthalate) (PET) waste. Research has successfully demonstrated a process where waste PET fibers are depolymerized via glycolysis into bis(hydroxyethyl) terephthalate (B1205515) (BHET). researchgate.netx-mol.com This recycled monomer is then copolymerized with a derivative of SIPM to produce a high-value, regenerated cationic dyeable polyester (rCDP). researchgate.netx-mol.com This process exemplifies a key circular economy strategy: upcycling low-value plastic waste into a new, functional polymer with advanced properties, diverting it from landfill or incineration. researchgate.netnih.gov

Sustainable SystemFunction of SIPMCircular Economy ContributionReference
Biodegradable Polymers (e.g., PLA)Acts as a nucleating agentEnhances the performance of biodegradable plastics, making them viable alternatives to fossil-based polymers google.comsigmaaldrich.com
Compostable ProductsUsed to create degradable sulfonated polyestersFacilitates organic recycling and the return of nutrients to the soil, closing the biological loop google.comyoutube.com
Chemical Recycling of PET WasteModifying monomer for upcyclingEnables the transformation of waste PET into regenerated cationic dyeable polyester (rCDP), a higher-value material researchgate.netx-mol.com

Computational Design and Predictive Science for this compound-based Materials

While specific computational models focusing exclusively on this compound are emerging, the broader class of sulfonated polymers is the subject of extensive research using computational simulation and predictive science. Techniques like all-atom molecular dynamics (MD) simulations are being used to understand how the introduction of sulfonate groups—the key functional moiety in SIPM—dictates material properties at a molecular level. mdpi.com

These computational studies provide critical insights that can accelerate the design of new materials:

Predicting Nanostructure: MD simulations on sulfonated polymers like sulfonated polysulfone (sPSU) and sulfonated poly(ether ether ketone) (sPEEK) have revealed how sulfonate groups drive the micro-phase separation of hydrophilic and hydrophobic domains. acs.orgmdpi.com These models can predict the size and shape of ionic clusters and water channels within the polymer matrix, which are critical for properties like ion conductivity and membrane performance. mdpi.com

Understanding Structure-Property Relationships: By combining computational simulations with experimental data, researchers can establish a clear link between polymer architecture and performance. For example, simulations can elucidate how the distribution and proximity of sulfonate groups affect the formation of water molecule clusters, which in turn governs the material's transport properties. mdpi.com

Accelerating Material Development: Predictive models allow for the virtual screening of different polymer compositions and structures, reducing the need for extensive trial-and-error laboratory synthesis. cam.ac.uk This computational approach is crucial for designing next-generation materials, such as advanced membranes for fuel cells or filtration, where the behavior of sulfonated polymers is key. researchgate.netresearchgate.net

By applying these established computational methods to polymers specifically incorporating SIPM, researchers can more efficiently tailor materials for targeted applications, from advanced coatings to sustainable packaging.

Q & A

Q. What are the standard synthetic routes for preparing dimethyl 5-sulfoisophthalate sodium salt, and how can its purity be verified?

this compound is typically synthesized via sulfonation and esterification of isophthalic acid derivatives. Key steps include sulfonation of dimethyl isophthalate followed by neutralization with sodium hydroxide. Purity verification employs techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to quantify impurities. For instance, Han et al. (2004) used bulk polymerization with this compound to synthesize biodegradable polyester ionomers, ensuring purity via spectroscopic methods .

Q. What analytical techniques are critical for characterizing this compound in polymer matrices?

Fourier-transform infrared spectroscopy (FTIR) identifies sulfonate and ester functional groups, while differential scanning calorimetry (DSC) evaluates thermal behavior, such as glass transition and crystallization temperatures. X-ray diffraction (XRD) can assess crystallinity in polymer composites. For example, Hsiao et al. (2005) combined FTIR and DSC to study the alkaline hydrolysis kinetics of poly(ethylene terephthalate) copolymers modified with this compound .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified as an irritant (Xi) under GHS. Researchers should use personal protective equipment (PPE), including gloves and goggles, and ensure proper ventilation. Spills require neutralization with inert absorbents. Safety data sheets (SDS) recommend avoiding inhalation and skin contact, as highlighted in studies on its use in polyester synthesis .

Advanced Research Questions

Q. How can this compound be optimized as a nucleating agent to enhance poly(lactic acid) (PLA) crystallization?

The compound improves PLA crystallization by reducing spherulite size and increasing nucleation density. Jongpanya-Ngam et al. (2022) demonstrated that adding 0.5–1.0 wt% of the salt increased PLA’s crystallinity from 12% to 35%, as measured by DSC. Optimization involves varying concentration and annealing conditions, with synchrotron small-angle X-ray scattering (SAXS) used to analyze ionic cluster formation .

Q. What methodologies resolve contradictions in reported effects of this compound on polymer dyeability and degradation?

Discrepancies arise from differences in copolymer composition and processing conditions. For cationic dyeable polyesters, Li et al. (2015) found that higher sulfonate content (5–10 mol%) improved dye uptake but reduced thermal stability. Contrastingly, Wang et al. (2016) achieved ultradeep dyeing at low temperatures by balancing sulfonate and glycol modifiers. Systematic studies using rheological analysis (e.g., capillary rheometry) and accelerated degradation tests (e.g., enzymatic hydrolysis) are recommended to reconcile these findings .

Q. How do ionic clusters formed by this compound influence the mechanical and degradation properties of biodegradable polyesters?

Ionic clusters act as physical crosslinks, enhancing tensile strength but reducing elasticity. Han et al. (2004) reported that poly(butylene succinate) ionomers with 5 mol% sulfonate content exhibited a 40% increase in Young’s modulus compared to unmodified polymers. Degradation studies in phosphate-buffered saline (PBS) showed faster hydrolysis due to hydrophilic sulfonate groups, monitored via gel permeation chromatography (GPC) and mass loss measurements .

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